N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide is an organic compound classified within the benzanilide family. This compound features an anilide structure where the carboxamide group is substituted with a phenyl group. Its chemical formula is and it has a molecular weight of approximately 240.26 g/mol . The compound is noted for its diverse applications in scientific research, particularly in medicinal chemistry and biological studies.
The synthesis of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide can be accomplished through several methods. A prominent method involves the oxidative cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas with hydrogen peroxide in aqueous ethanol. This reaction facilitates the oxidation of sulfur to oxygen, leading to the formation of the desired compound.
The reaction typically requires controlled conditions to ensure optimal yield and purity. The use of hydrogen peroxide as an oxidizing agent is crucial, as it promotes the transformation while minimizing by-product formation. Reaction conditions such as temperature, solvent choice, and reaction time can significantly influence the outcome.
The molecular structure of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide can be described using its InChI representation:
This indicates a complex arrangement involving a dihydropyridine ring and a phenyl group linked through an amide bond.
The compound's molecular weight is approximately 240.26 g/mol, and it has been characterized by various spectroscopic methods to confirm its structure and purity .
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide participates in several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties.
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide acts primarily as a noncompetitive antagonist of the α-amino-3-hydroxy-5-methylisoxazole propionic acid (AMPA) receptor. This interaction inhibits glutamatergic neurotransmission by binding to sites distinct from glutamate binding sites.
The pharmacokinetics of this compound indicate that it is orally active with a notable half-life: approximately 167 hours in rats, 534 hours in dogs, and 755 hours in monkeys. These properties suggest potential for therapeutic applications in neurological disorders such as epilepsy due to its ability to reduce seizure activity in rodent models.
While specific density and boiling point data are not readily available for N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide, its solubility characteristics in various solvents can be inferred based on similar compounds within the benzanilide class.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide has several significant applications:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5